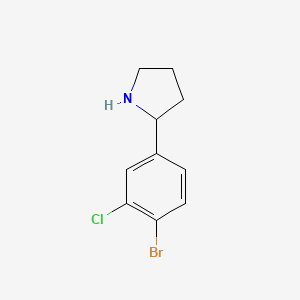

2-(4-Bromo-3-chlorophenyl)pyrrolidine

Description

Contextualization of Pyrrolidine-Based Scaffolds in Modern Chemical Research

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a fundamental building block in the design and synthesis of pharmacologically active agents. google.comrsc.orgsigmaaldrich.comacs.org Its prevalence in numerous natural products, alkaloids, and FDA-approved drugs underscores its versatile and valuable nature in drug discovery. rsc.orgsigmaaldrich.com The significance of the pyrrolidine scaffold is multi-faceted, stemming from several key structural and chemical properties.

One of the most critical attributes of the pyrrolidine ring is its three-dimensional character. As a saturated, non-planar ring, it exhibits a phenomenon known as "pseudorotation," which allows it to adopt various low-energy conformations. rsc.org This conformational flexibility, combined with the potential for multiple stereogenic centers, enables a thorough exploration of three-dimensional chemical space, a crucial aspect in the design of molecules that can effectively interact with the complex topographies of biological targets such as enzymes and receptors. rsc.org The stereochemistry of substituted pyrrolidines is of paramount importance, as different stereoisomers of the same compound can exhibit markedly different biological activities and binding affinities. rsc.org

Furthermore, the nitrogen atom within the pyrrolidine ring imparts basicity and can serve as a key hydrogen bond acceptor, facilitating crucial interactions with biological macromolecules. google.com The pyrrolidine scaffold is also synthetically tractable, with a wealth of established chemical methodologies for its construction and functionalization. googleapis.com This synthetic accessibility allows for the systematic modification of the scaffold to optimize pharmacokinetic and pharmacodynamic properties.

The broad spectrum of biological activities associated with pyrrolidine derivatives further highlights their importance in medicinal chemistry. These compounds have demonstrated efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents, among others. sigmaaldrich.comacs.org This wide range of therapeutic potential continues to drive research into novel pyrrolidine-based compounds.

Rationale for Investigating 2-(4-Bromo-3-chlorophenyl)pyrrolidine within Contemporary Academic Frameworks

The specific investigation of this compound is predicated on the principles of rational drug design, particularly the strategic use of halogen substituents to modulate molecular properties. The introduction of halogen atoms onto a phenyl ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Halogens, such as bromine and chlorine, can alter a compound's lipophilicity, metabolic stability, and binding interactions with target proteins. nih.gov

Moreover, the concept of bioisosteric replacement is central to the rationale for studying this compound. google.comnih.gov In medicinal chemistry, it is common to replace one functional group with another to improve a molecule's properties while retaining its desired biological activity. The investigation of di-halogenated phenylpyrrolidines, such as the 4-bromo-3-chloro derivative, allows researchers to systematically probe the effects of different halogen substitution patterns on biological activity, contributing to a deeper understanding of structure-activity relationships (SAR). nih.govyoutube.com This knowledge is invaluable for the optimization of lead compounds in drug discovery programs. The specific electronic properties of the 4-bromo and 3-chloro substituents can also influence the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism.

Scope and Research Objectives Pertaining to this compound

The academic investigation of this compound encompasses a defined set of research objectives aimed at elucidating its chemical properties and potential utility as a scaffold in medicinal chemistry. A primary objective is the development and optimization of synthetic routes to access this compound in an efficient and stereocontrolled manner.

A significant focus of the research is to characterize the physicochemical properties of this compound, including its lipophilicity, electronic distribution, and conformational preferences. This foundational data is essential for predicting its behavior in biological systems and for guiding the design of future derivatives.

The core research objective is to utilize this compound as a molecular scaffold for the synthesis of a library of more complex molecules. By functionalizing the pyrrolidine nitrogen or other positions on the scaffold, researchers can generate a series of analogs for biological screening. The overarching goal of these efforts is to identify novel compounds with potential therapeutic applications and to establish clear structure-activity relationships for this class of di-halogenated phenylpyrrolidines. The findings from these studies are intended to contribute to the broader understanding of how specific halogenation patterns on the phenyl ring of 2-phenylpyrrolidine (B85683) scaffolds can be exploited to achieve desired biological effects.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11BrClN |

|---|---|

Molecular Weight |

260.56 g/mol |

IUPAC Name |

2-(4-bromo-3-chlorophenyl)pyrrolidine |

InChI |

InChI=1S/C10H11BrClN/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 |

InChI Key |

AUCPUFDMCZEBQK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=CC(=C(C=C2)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 2 4 Bromo 3 Chlorophenyl Pyrrolidine

Retrosynthetic Analysis and Key Precursors for 2-(4-Bromo-3-chlorophenyl)pyrrolidine

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections and key precursors. The most logical disconnections are within the pyrrolidine (B122466) ring itself or at the bond connecting the aryl and pyrrolidine moieties.

Strategy 1: Cyclization-based approach

This strategy involves disconnecting one of the C-N bonds of the pyrrolidine ring. This leads back to a linear precursor containing the pre-formed C4-N chain and the aryl group. A common precursor for this approach is a γ-amino ketone or a related derivative. For the target molecule, this would be 4-amino-1-(4-bromo-3-chlorophenyl)butan-1-one. Intramolecular reductive amination of this precursor would yield the desired pyrrolidine. Alternatively, starting from ω-haloamines, such as N-(4-bromo-3-chlorobenzyl)-3-chloropropylamine, intramolecular cyclization can form the ring.

Strategy 2: Arylation or Alkylation approach

Another approach involves disconnecting the C2-aryl bond. This retrosynthetic step suggests starting with a pre-formed pyrrolidine ring, such as a derivative of proline or 2-pyrrolidinone, and introducing the 4-bromo-3-chlorophenyl group at the C2 position. This could be achieved through methods like Friedel-Crafts acylation followed by reduction, or modern cross-coupling reactions.

Strategy 3: Cycloaddition-based approach

A powerful strategy for forming five-membered rings is through [3+2] cycloaddition reactions. nih.govwikipedia.org Retrosynthetically, this involves breaking two bonds of the ring simultaneously. This leads to a 1,3-dipole and a dipolarophile. For this compound, the key precursors would be an azomethine ylide (the 1,3-dipole) and a suitable alkene. The azomethine ylide can be generated in-situ from the condensation of an amino acid with 4-bromo-3-chlorobenzaldehyde (B169199).

Key Precursors: Based on this analysis, the primary precursors for the synthesis of this compound are:

4-Bromo-3-chlorobenzaldehyde

4-Bromo-3-chlorophenyl-substituted γ-keto acids or esters

4-Bromo-3-chlorophenyl-substituted ω-haloamines

Proline and its derivatives

Classical and Modern Synthetic Routes to this compound Derivatives

The synthesis of 2-arylpyrrolidines has evolved significantly, with both classical and modern methods being employed.

Classical routes often rely on the cyclization of functionalized linear precursors. For instance, the intramolecular cyclization of N-substituted-4,5-dihalogenoalkylamines or the reductive amination of γ-ketoesters are well-established methods. Another classical approach is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, a reaction first extensively studied by Huisgen. wikipedia.orgnumberanalytics.com

Modern synthetic routes offer improved efficiency, selectivity, and functional group tolerance. These include:

Transition-metal-catalyzed C-H amination: Copper nih.govacs.orgnih.govresearchgate.net and iron organic-chemistry.org complexes can catalyze the intramolecular amination of unactivated C(sp³)–H bonds to form the pyrrolidine ring with high regio- and chemoselectivity. nih.govorganic-chemistry.org

Copper-catalyzed carboamination: The intermolecular carboamination of vinylarenes with N-carbamoyl-β-aminoethyltrifluoroborates provides a direct route to 2-arylpyrrolidines. organic-chemistry.org

Gold-catalyzed tandem cycloisomerization/hydrogenation: Chiral homopropargyl sulfonamides can be converted into enantioenriched pyrrolidines using gold catalysis. organic-chemistry.org

Achieving enantiopurity is critical for many applications of chiral pyrrolidines. mdpi.com Several stereoselective strategies can be adapted for the synthesis of enantiopure this compound.

A highly effective biocatalytic method involves the use of transaminases. This approach starts from commercially available ω-chloroketones, which are converted into chiral amines by the transaminase and subsequently cyclize in situ. This method has been successfully used to synthesize (R)-2-(p-chlorophenyl)pyrrolidine with over 99.5% enantiomeric excess (ee), and is applicable to a range of 2-arylpyrrolidines, demonstrating its potential for producing the 4-bromo-3-chlorophenyl analogue in high enantiopurity. acs.orgnih.gov

Another powerful strategy is the asymmetric 1,3-dipolar cycloaddition. This can be achieved by using chiral catalysts or by employing chiral auxiliaries on either the dipole or the dipolarophile. acs.org For example, natural carbohydrate-based solid acid catalysts have been shown to effectively catalyze the diastereoselective 1,3-dipolar cycloaddition of azomethine ylides to form functionalized pyrrolidines. acs.org

C(sp³)-H activation strategies on chiral proline scaffolds also provide a route to stereochemically defined products. This involves the direct arylation of a protected proline derivative with a suitable aryl halide, such as 1-bromo-4-iodo-2-chlorobenzene, using a palladium catalyst. nih.gov

The table below summarizes key aspects of these stereoselective methods.

| Method | Key Reagent/Catalyst | Advantages | Reported ee | Reference |

| Transaminase-triggered cyclization | (R)- or (S)-selective transaminase | High enantioselectivity, green approach, commercially available starting materials | Up to >99.5% | acs.orgnih.gov |

| Asymmetric 1,3-Dipolar Cycloaddition | Chiral solid acid catalyst (e.g., Cellulose-SO3H) | Metal-free, reusable catalyst, high diastereoselectivity | High (diastereoselective) | acs.org |

| C(sp³)-H Activation | Palladium catalyst, chiral proline derivative | Direct functionalization of proline skeleton | High (stereoselective) | nih.gov |

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single pot to form a complex product, adhering to the principles of atom and step economy. tandfonline.comresearchgate.net The synthesis of the pyrrolidine core is well-suited to MCR strategies, particularly through [3+2] cycloaddition pathways. tandfonline.comtandfonline.com

A common MCR approach involves the in-situ generation of a non-stabilized azomethine ylide. tandfonline.comnih.govacs.org For the target compound, this would typically involve the reaction of 4-bromo-3-chlorobenzaldehyde with an amino acid such as sarcosine (B1681465) (N-methylglycine) or proline. The resulting azomethine ylide then undergoes a 1,3-dipolar cycloaddition with a dipolarophile (e.g., an alkene) to construct the pyrrolidine ring. The choice of reactants and conditions allows for the creation of highly substituted pyrrolidine derivatives in a single step. acs.orgnih.gov

The general scheme for a three-component reaction to form a pyrrolidine derivative is shown below:

Component 1: An aldehyde (e.g., 4-bromo-3-chlorobenzaldehyde)

Component 2: An amino acid (e.g., glycine, proline)

Component 3: A dipolarophile (e.g., maleimide, dimethyl acetylenedicarboxylate)

These components react, often catalyzed by a Lewis acid or under thermal conditions, to yield polysubstituted pyrrolidines. acs.orgnih.gov This strategy is highly versatile and has been used to generate large libraries of pyrrolidine-containing compounds. tandfonline.comresearchgate.net

Once the core this compound structure is synthesized, functional group interconversions (FGIs) can be performed to create a diverse range of derivatives. ub.eduimperial.ac.uk

On the Pyrrolidine Ring:

N-Functionalization: The secondary amine of the pyrrolidine ring is a key site for modification. It can be readily N-alkylated or N-acylated using standard procedures to introduce a variety of substituents. For example, reductive amination with an aldehyde or ketone can introduce new alkyl groups. Acylation with acid chlorides or anhydrides yields the corresponding amides.

Oxidation: The pyrrolidine ring can be oxidized to the corresponding pyrrolinone or pyrrole, depending on the reagents and conditions used.

On the Aryl Moiety: The di-substituted phenyl ring offers multiple handles for further modification.

Cross-Coupling Reactions: The bromine atom is particularly susceptible to transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, or Sonogashira couplings can be used to introduce new carbon-carbon or carbon-heteroatom bonds at the C4 position of the phenyl ring. This allows for the synthesis of biaryl derivatives, alkynylated compounds, or other complex structures. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): While less reactive than the bromine, the chlorine atom can potentially undergo SNAr reactions with strong nucleophiles, particularly if activated by electron-withdrawing groups elsewhere on the ring.

Lithiation/Metal-Halogen Exchange: The bromo-substituent can be exchanged with lithium using organolithium reagents, creating a nucleophilic aryl species that can react with a wide range of electrophiles.

The table below provides examples of potential functional group interconversions.

| Moiety | Reaction Type | Reagents | Product Type | Reference |

| Pyrrolidine N-H | N-Acylation | Acetyl chloride, Et3N | N-acetylpyrrolidine derivative | imperial.ac.uk |

| Pyrrolidine N-H | N-Alkylation | Benzyl bromide, K2CO3 | N-benzylpyrrolidine derivative | tandfonline.com |

| Aryl-Br | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl derivative | mdpi.com |

| Aryl-Br | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Arylalkyne derivative | organic-chemistry.org |

Mechanistic Investigations of Key Synthetic Transformations Involving this compound

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes.

Mechanism of 1,3-Dipolar Cycloaddition: The 1,3-dipolar cycloaddition is a pericyclic reaction that typically proceeds through a concerted, thermally allowed [π4s + π2s] cycloaddition mechanism. wikipedia.orgnumberanalytics.com The reaction involves the interaction of the highest occupied molecular orbital (HOMO) of one component with the lowest unoccupied molecular orbital (LUMO) of the other. The regioselectivity of the reaction (i.e., the orientation of the dipole and dipolarophile) is governed by the relative energies of the HOMO and LUMO (Frontier Molecular Orbital theory) and the orbital coefficients at the reacting atoms. wikipedia.org For the reaction of an azomethine ylide (generated from 4-bromo-3-chlorobenzaldehyde and an amino acid) with an electron-deficient alkene, the reaction is typically HOMO(dipole)-LUMO(dipolarophile) controlled. nih.govacs.org

Mechanism of Copper-Catalyzed C-H Amination: The mechanism of copper-catalyzed intramolecular C-H amination to form pyrrolidines has been studied extensively. nih.govacs.orgnih.govresearchgate.net While the exact pathway can vary with the specific catalyst and substrate, a general catalytic cycle is proposed. The cycle often begins with the oxidation of a Cu(I) precatalyst to a Cu(II) or Cu(III) species by an N-halo or N-fluoro amide substrate. This is followed by either a nitrene insertion pathway or a radical-based pathway involving hydrogen atom abstraction from the C-H bond, followed by radical rebound to form the C-N bond and regenerate the Cu(I) catalyst. nih.govacs.orgresearchgate.net Mechanistic studies, including DFT calculations, suggest that for N-fluoroamide substrates, the reaction pathway is more favorable compared to N-chloroamide substrates. nih.govacs.org

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. rsc.orgfrontiersin.org

Use of Green Solvents: Many modern pyrrolidine syntheses are being developed in environmentally benign solvents. For instance, multicomponent reactions have been successfully performed in water or ethanol/water mixtures, often without the need for a catalyst. rsc.org These conditions reduce the reliance on volatile and toxic organic solvents.

Catalyst-Free Reactions: Some MCRs for pyrrolidine synthesis can proceed efficiently under catalyst-free conditions, simplifying the reaction setup and purification, and avoiding the use of potentially toxic metal catalysts. rsc.org

Alternative Energy Sources: Microwave irradiation and ultrasound have been employed to accelerate reactions, leading to shorter reaction times, reduced energy consumption, and often improved yields compared to conventional heating. nih.govrsc.org

Biocatalysis: As mentioned previously, the use of enzymes like transaminases offers a highly green and selective route to enantiopure pyrrolidines under mild aqueous conditions. acs.orgnih.gov Laccase enzymes have also been used for the stereoselective synthesis of pyrrolidine-2,3-diones. rsc.org

Reusable Catalysts: The development of recyclable catalysts, such as cellulose (B213188) sulfuric acid (a biodegradable solid acid), for pyrrolidine synthesis via 1,3-dipolar cycloadditions represents a sustainable alternative to homogeneous catalysts. acs.org

These green approaches provide viable and often superior alternatives to traditional synthetic methods for accessing this compound and its derivatives.

Advanced Spectroscopic and Structural Elucidation of 2 4 Bromo 3 Chlorophenyl Pyrrolidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-(4-Bromo-3-chlorophenyl)pyrrolidine. It provides detailed information on the chemical environment, connectivity, and three-dimensional arrangement of atoms. For this specific compound, both ¹H and ¹³C NMR would yield distinct signals corresponding to the protons and carbons of the pyrrolidine (B122466) ring and the substituted aromatic ring.

The stereochemistry of the pyrrolidine ring and the orientation of the bulky 4-bromo-3-chlorophenyl substituent significantly influence the chemical shifts and coupling constants of the pyrrolidine protons. The five-membered pyrrolidine ring is not planar and undergoes rapid conformational changes between various "envelope" and "twist" forms. beilstein-journals.org The presence of a substituent at the C2 position makes the four methylene (B1212753) protons on the ring (at C3, C4, and C5) diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct signals and couplings. youtube.com Analysis of the three-bond proton-proton (³JHH) coupling constants can provide insights into the dihedral angles and thus the preferred conformation of the ring.

The single chiral center at C2 dictates the molecule's stereochemistry. NMR can help in determining the relative configuration, and in some cases the absolute configuration, through the use of chiral derivatizing agents or by comparing data with that of known stereoisomers. nih.govacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual chemical shifts depend on the solvent and experimental conditions.

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Pyrrolidine N-H | Proton | 1.5 - 3.0 (broad) | - | Chemical shift is variable and depends on solvent and concentration. |

| Pyrrolidine C2 | Proton | 4.0 - 4.5 | 60 - 65 | Methine proton, deshielded by the nitrogen and the aromatic ring. |

| Pyrrolidine C3 | Protons | 1.8 - 2.2 | 23 - 28 | Diastereotopic protons, will appear as complex multiplets. |

| Pyrrolidine C4 | Protons | 1.8 - 2.2 | 23 - 28 | Diastereotopic protons, will appear as complex multiplets. |

| Pyrrolidine C5 | Protons | 3.0 - 3.5 | 45 - 50 | Diastereotopic protons adjacent to nitrogen, appearing as complex multiplets. |

| Aromatic C2' | Proton | ~7.6 | 130 - 135 | Doublet, ortho to the pyrrolidine substituent. |

| Aromatic C5' | Proton | ~7.4 | 128 - 133 | Doublet of doublets, ortho to Br and meta to Cl. |

| Aromatic C6' | Proton | ~7.2 | 125 - 130 | Doublet, ortho to Cl and meta to the pyrrolidine substituent. |

| Aromatic C1' | Carbon | - | 140 - 145 | Quaternary carbon attached to the pyrrolidine ring. |

| Aromatic C3' | Carbon | - | 130 - 135 | Quaternary carbon attached to Chlorine. |

| Aromatic C4' | Carbon | - | 120 - 125 | Quaternary carbon attached to Bromine. |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. youtube.comresearchgate.netsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two or three bonds. sdsu.edu For this compound, COSY would reveal the complete spin system of the pyrrolidine ring, showing cross-peaks between H2-H3, H3-H4, and H4-H5. It would also confirm the connectivity between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). youtube.com It is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum. For instance, the proton signal at ~4.2 ppm would show a cross-peak to the carbon signal at ~62 ppm, confirming their assignment as C2-H2 of the pyrrolidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. arxiv.org NOESY is essential for determining stereochemistry and preferred conformation. nih.govnih.gov For this molecule, a key NOE would be expected between the C2 proton of the pyrrolidine ring and the C2' proton of the aromatic ring, confirming their syn-periplanar orientation in the dominant conformer. The absence or presence of other NOEs between the pyrrolidine and aromatic protons would provide strong evidence for the molecule's three-dimensional shape.

Table 2: Key Expected 2D NMR Correlations

| Experiment | Correlation Type | Expected Key Cross-Peaks | Information Gained |

| COSY | ¹H - ¹H | H2 ↔ H3, H3 ↔ H4, H4 ↔ H5 | Confirms proton connectivity within the pyrrolidine ring. |

| HSQC | ¹H - ¹³C (1-bond) | H2 ↔ C2, H3 ↔ C3, etc. | Assigns each carbon to its directly attached proton(s). |

| HMBC | ¹H - ¹³C (2-3 bonds) | H2 ↔ C1', C2', C6' ; H2' ↔ C2, C4' | Confirms the connection between the pyrrolidine and aromatic rings. |

| NOESY | ¹H - ¹H (through space) | H2 ↔ H2' | Provides evidence for the relative orientation (conformation) of the two rings. |

X-ray Crystallography for Solid-State Structural Determination of this compound and its Co-crystals

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal, it is possible to generate an electron density map and build an atomic model of the molecule. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the pyrrolidine ring and the orientation of the phenyl group. Furthermore, for a chiral molecule, X-ray crystallography can determine the absolute configuration (R or S) without ambiguity. nih.govnih.govnih.gov

In the context of pharmaceutical sciences, forming co-crystals is a common strategy to modify the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility or stability. scielo.brrsc.org A co-crystal consists of the API and a benign coformer held together in a crystalline lattice by non-covalent interactions. scielo.br

An X-ray crystallographic study of this compound co-crystals would not only determine the structure of the target molecule but also reveal the specific intermolecular interactions responsible for the co-crystal's formation. These could include hydrogen bonds (e.g., from the pyrrolidine N-H to an acceptor group on the coformer), halogen bonds (involving the bromine or chlorine atoms), and π-π stacking interactions between aromatic rings. acs.orgmdpi.com

Table 3: Illustrative Data from a Hypothetical X-ray Crystallography Report

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the crystal. |

| Unit Cell Dimensions | a = 10.1 Å, b = 8.5 Å, c = 15.3 Å, β = 95° | The dimensions and angles of the fundamental repeating unit of the crystal. |

| Bond Length (C2-N) | 1.48 Å | The precise distance between the C2 and N atoms of the pyrrolidine ring. |

| Bond Angle (C2-C1'-C2') | 120.5° | The angle formed by three connected atoms in the aromatic ring. |

| Torsion Angle (N-C2-C1'-C6') | -75.3° | The dihedral angle describing the rotation around the C2-C1' bond. |

| Absolute Configuration | S | The determined stereochemistry at the C2 chiral center. |

Advanced Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular ion peak would be particularly distinctive due to the characteristic isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in a complex cluster of peaks for the molecular ion.

Analysis of the fragmentation pathways provides a fingerprint of the molecule's structure. Upon ionization, typically by electron impact (EI), the molecular ion can undergo a series of fragmentation reactions. For this compound, likely fragmentation pathways would include:

Alpha-cleavage: The bond between the C2 carbon and the C1' carbon of the phenyl ring can break, leading to the formation of a stable pyrrolidinium (B1226570) cation and a bromo-chlorophenyl radical, or vice-versa. The most prominent fragment is often the one containing the nitrogen atom, which forms a stable iminium ion at m/z 70.

Loss of Halogens: Sequential loss of bromine and chlorine radicals from the aromatic ring is a common pathway for halogenated aromatic compounds.

Pyrrolidine Ring Fragmentation: The pyrrolidine ring itself can fragment, for instance, through the loss of an ethylene (B1197577) molecule (C₂H₄). nist.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation of this compound

Tandem Mass Spectrometry (MS/MS) is an even more powerful technique for structural elucidation. In an MS/MS experiment, a specific ion from the initial mass spectrum (the precursor ion) is selected, subjected to fragmentation (e.g., through collision-induced dissociation), and the resulting fragment ions (product ions) are then analyzed. This allows for the unambiguous establishment of fragmentation pathways.

For this compound, one could select the molecular ion as the precursor. The resulting product ion spectrum would confirm the fragments proposed above. For example, observing a product ion at m/z 70 would strongly support the alpha-cleavage pathway leading to the formation of the 2-methylenepyrrolidin-1-ium ion. This step-by-step analysis helps to piece together the molecular structure with high confidence.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound Note: m/z values are calculated using the most abundant isotopes (⁷⁹Br and ³⁵Cl). The full spectrum would show isotopic patterns.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 273/275/277 | [M]⁺ (Molecular Ion) | Ionization of the parent molecule. |

| 194/196 | [C₆H₄BrCl]⁺ | Cleavage of the C-C bond between the rings. |

| 190 | [M - Br]⁺ | Loss of a bromine radical. |

| 155 | [C₆H₄Cl]⁺ | Loss of bromine from the [C₆H₄BrCl]⁺ fragment. |

| 70 | [C₅H₈N]⁺ | Alpha-cleavage leading to the 2-methylenepyrrolidin-1-ium ion. |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com Since different functional groups have characteristic vibrational frequencies, these techniques are excellent for identifying the types of bonds present in a molecule. dtic.milacs.org The two methods are complementary because the physical principles governing them are different; IR spectroscopy measures the absorption of light, while Raman spectroscopy measures scattered light. americanpharmaceuticalreview.com

For this compound, the spectra would be expected to show characteristic bands for the key functional groups:

N-H Stretch: A moderate to weak band in the IR spectrum around 3300-3500 cm⁻¹ corresponding to the stretching of the secondary amine in the pyrrolidine ring.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring appear just below 3000 cm⁻¹.

Aromatic C=C Stretches: A series of sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

N-H Bend: The bending vibration of the N-H group is expected around 1500-1600 cm⁻¹.

C-N Stretch: The stretching of the carbon-nitrogen bonds would appear in the fingerprint region, typically around 1100-1250 cm⁻¹.

C-Cl and C-Br Stretches: The vibrations of the carbon-halogen bonds are found at lower frequencies, with the C-Cl stretch typically in the 600-800 cm⁻¹ range and the C-Br stretch in the 500-600 cm⁻¹ range.

Subtle shifts in the positions and intensities of these bands can also provide conformational information, although this is often more complex to interpret than NMR or X-ray data.

Table 5: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | Secondary Amine | 3300 - 3500 | IR |

| Aromatic C-H Stretch | Aryl C-H | 3050 - 3150 | IR, Raman |

| Aliphatic C-H Stretch | Alkyl C-H | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | IR, Raman |

| N-H Bend | Secondary Amine | 1500 - 1600 | IR |

| C-N Stretch | Amine | 1100 - 1250 | IR, Raman |

| C-Cl Stretch | Aryl Halide | 600 - 800 | IR, Raman |

| C-Br Stretch | Aryl Halide | 500 - 600 | IR, Raman |

Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to analyze chiral molecules. creative-biostructure.com These methods are based on the differential interaction of a chiral substance with left- and right-circularly polarized light. jasco-global.com

Optical Rotatory Dispersion (ORD): Measures the rotation of the plane of polarized light as a function of wavelength. slideshare.net

Circular Dichroism (CD): Measures the difference in absorption between left- and right-circularly polarized light as a function of wavelength. jasco-global.com

For a molecule like this compound, the chiral center is the C2 carbon of the pyrrolidine ring. While the pyrrolidine ring itself does not have strong electronic transitions in the accessible UV-Vis region, the substituted phenyl ring acts as a chromophore. libretexts.org The chiral environment created by the C2 center perturbs the electronic transitions of this aromatic chromophore. This perturbation causes the molecule to absorb left- and right-circularly polarized light differently, giving rise to a characteristic CD spectrum, known as a Cotton effect.

The sign (positive or negative) and magnitude of the Cotton effect are directly related to the absolute configuration (R or S) of the chiral center. By comparing the experimentally measured CD spectrum with spectra predicted from quantum chemical calculations or with the spectra of structurally similar compounds whose absolute configuration is known, it is possible to assign the absolute configuration of this compound. nih.govmdpi.com

As a result, the requested article, which requires detailed findings from quantum mechanical calculations, molecular dynamics simulations, in silico predictions, and QSAR modeling for this specific molecule, cannot be generated. The creation of a scientifically accurate and informative article is contingent upon the existence and accessibility of primary research data, which is absent in this case.

Therefore, the sections and subsections outlined in the prompt, including:

Computational Chemistry and Theoretical Studies of 2 4 Bromo 3 Chlorophenyl Pyrrolidine

QSAR (Quantitative Structure-Activity Relationship) Modeling

cannot be populated with the required detailed and specific research findings for “2-(4-Bromo-3-chlorophenyl)pyrrolidine”.

Mechanistic Molecular Interactions of 2 4 Bromo 3 Chlorophenyl Pyrrolidine in Vitro/molecular Level

Identification of Molecular Targets and Binding Partners for 2-(4-Bromo-3-chlorophenyl)pyrrolidine

As of the latest available information, no specific receptor binding studies for this compound have been published. Consequently, the ligand-target recognition mechanisms at a biochemical level remain uncharacterized. Research databases lack affinity (Ki), potency (IC50/EC50), or efficacy data for this compound against any known biological receptor.

There is no published research available that details the enzyme inhibition kinetics or the mechanistic pathways of this compound. Studies determining its inhibitory constants (Ki), mechanism of inhibition (e.g., competitive, non-competitive), or its effects on enzyme reaction rates have not been documented in scientific literature.

Biophysical Characterization of this compound-Biomolecule Complexes

Detailed biophysical characterization of complexes formed between this compound and specific biomolecules is not present in the current body of scientific literature.

No studies utilizing Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to elucidate the binding thermodynamics and kinetics of this compound with any biological target have been found. As a result, critical parameters such as binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) changes, as well as association (ka) and dissociation (kd) rate constants, are unknown.

Structural Basis of Interactions via Co-crystallography and Cryo-EM of Protein-Compound Complexes

There are no publicly available co-crystallography or cryogenic electron microscopy (Cryo-EM) structures of this compound in complex with any protein or other biomolecule. The structural basis for any potential interaction therefore remains undetermined.

Cellular Uptake and Subcellular Localization Studies (In Vitro Cell Models)

Research detailing the cellular uptake mechanisms (e.g., passive diffusion, active transport) and the subcellular localization of this compound in in vitro cell models has not been published. Consequently, there is no data on its ability to cross cell membranes or its distribution within cellular compartments.

Analytical Method Development for 2 4 Bromo 3 Chlorophenyl Pyrrolidine in Research Matrices

Chromatographic Techniques for Separation and Quantification (HPLC, GC, SFC)

Chromatographic techniques are the cornerstone of analytical chemistry, providing powerful tools for the separation and quantification of individual components from complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are particularly relevant for the analysis of 2-(4-Bromo-3-chlorophenyl)pyrrolidine.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is a common approach. In this method, a non-polar stationary phase is used with a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity. Several suppliers indicate that the purity of this compound is often determined by HPLC, with typical purities reported to be greater than 97% or 98%.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Given the nature of this compound, GC can be employed for its analysis, often for purity assessment. The compound is volatilized and passed through a capillary column with a carrier gas, and separation occurs based on the compound's boiling point and interaction with the stationary phase.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high efficiency and reduced analysis time. This is particularly relevant for this compound, which contains a chiral center. SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, providing a middle ground between GC and HPLC. Chiral SFC methods are instrumental in separating enantiomers, which is critical for understanding the pharmacological and toxicological profiles of chiral molecules.

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation using a supercritical fluid as the mobile phase. |

| Applicability to Compound | Suitable for non-volatile and thermally labile compounds. Widely used for purity assessment. | Applicable to volatile and thermally stable compounds. Used for purity checks. | Excellent for chiral separations and purification. |

| Common Application | Purity determination and quantification. | Purity assessment. | Enantiomeric separation. |

| Advantages | High resolution, versatility, and well-established methods. | High efficiency and sensitivity for volatile compounds. | Fast separations, reduced organic solvent consumption, ideal for chiral compounds. |

| Limitations | Can be time-consuming and may require significant solvent usage. | Limited to thermally stable and volatile compounds. | Requires specialized equipment. |

Method Validation for Purity Assessment and Isomeric Separation

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. For this compound, this involves demonstrating that the chosen chromatographic method is accurate, precise, specific, linear, and robust for both purity assessment and the separation of its isomers. The International Council for Harmonisation (ICH) provides a framework for validating analytical methods.

For purity assessment, the method must be able to separate the main compound from any potential impurities, including starting materials, by-products, and degradation products. This is often achieved by developing a stability-indicating method.

Given that this compound is a chiral compound, the validation of methods for isomeric separation is paramount. This ensures that the analytical procedure can accurately quantify the proportion of each enantiomer. The validation of a chiral SFC method, for instance, would involve assessing its ability to baseline resolve the enantiomers and provide accurate and precise measurements of their respective concentrations.

Hyphenated Techniques (LC-MS, GC-MS) for Trace Analysis and Impurity Profiling

Hyphenated techniques, which combine a separation technique with a detection technique, offer enhanced sensitivity and selectivity for complex analytical challenges. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the trace analysis and impurity profiling of this compound.

LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. This allows for the detection and identification of compounds at very low concentrations. For this compound, LC-MS is invaluable for identifying and quantifying trace-level impurities that may not be detectable by HPLC with conventional UV detection.

GC-MS provides a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities by providing information about their mass-to-charge ratio and fragmentation patterns, which can be compared against spectral libraries for identification.

The primary application of these hyphenated techniques in the context of this compound is the comprehensive characterization of its impurity profile, which is a critical aspect of quality control in pharmaceutical research and development.

Spectrophotometric and Electrochemical Methods for Detection

While chromatography is essential for separation, spectrophotometric and electrochemical methods can be employed for the detection and quantification of this compound.

Spectrophotometric methods, particularly UV-Visible spectrophotometry, are widely used in pharmaceutical analysis due to their simplicity and cost-effectiveness. These methods rely on the principle that molecules absorb light at specific wavelengths. For this compound, a UV spectrum would show characteristic absorbance maxima that can be used for quantification. Derivative spectrophotometry can be a useful technique to enhance the resolution of overlapping spectral bands, which can be beneficial in the analysis of multicomponent samples.

Electrochemical methods offer high sensitivity and are applicable to a wide range of pharmaceutical compounds. Techniques such as voltammetry or polarography could potentially be developed for the determination of this compound, based on the oxidation or reduction of the molecule at an electrode surface.

Development of High-Throughput Screening Assays for Derivatives (Academic Research Context)

In the academic research setting, particularly in drug discovery and medicinal chemistry, high-throughput screening (HTS) plays a crucial role in rapidly evaluating large libraries of chemical compounds. The development of HTS assays for derivatives of this compound would enable the efficient identification of compounds with desired biological activities.

These assays are typically designed to be automated and miniaturized, allowing for the testing of thousands of compounds in a short period. The development of such an assay would involve identifying a suitable biological target and a measurable endpoint that reflects the activity of the compound. For example, if derivatives of this compound were being investigated as enzyme inhibitors, an HTS assay could be developed to measure the rate of an enzymatic reaction in the presence of each derivative.

The development and validation of a robust HTS assay is a complex process that requires careful optimization of various parameters to ensure reliability and reproducibility.

Future Research Directions and Unexplored Avenues for 2 4 Bromo 3 Chlorophenyl Pyrrolidine

Novel Synthetic Methodologies and Chemical Transformations

The synthesis of pyrrolidine (B122466) rings is a well-established field, often utilizing precursors like proline and 4-hydroxyproline. nih.gov However, the development of novel, efficient, and stereoselective methods remains a key objective. Future research could pivot from traditional multi-step sequences to more innovative strategies.

Key Research Avenues:

Catalytic C-H Amination: A promising frontier is the use of transition metal-catalyzed intramolecular C-H amination. nih.gov Methodologies employing copper or palladium catalysts could enable the direct formation of the pyrrolidine ring from an acyclic amine precursor bearing the 4-bromo-3-chlorophenyl moiety. Mechanistic studies, supported by Density Functional Theory (DFT) calculations, could elucidate the operative catalytic cycle, such as a Cu(I)/Cu(II) pathway, to optimize reaction conditions and catalyst design. nih.gov

Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex molecules in a single step. tandfonline.com The synthesis of 2-(4-Bromo-3-chlorophenyl)pyrrolidine derivatives could be explored via [3+2] cycloaddition reactions involving an azomethine ylide generated in situ from an appropriate aldehyde and amino acid, reacting with a dipolarophile. tandfonline.com This approach is advantageous for its atom economy and potential for generating structural diversity.

Palladium-Catalyzed Hydroarylation: While often used to form 3-aryl pyrrolidines, palladium-catalyzed hydroarylation of N-alkyl pyrrolines with 1-bromo-2-chloro-4-iodobenzene (B1271392) could be investigated as a direct method for introducing the substituted phenyl group onto a pre-formed pyrroline (B1223166) ring. researchgate.net

Post-Synthetic Transformations: Research into the chemical transformations of the this compound scaffold itself is another key area. This could involve selective catalytic modifications of the C-Br or C-Cl bonds on the phenyl ring, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce new functional groups and create a library of analogues for further study. mdpi.com

Table 1: Potential Novel Synthetic Strategies

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Catalytic C-H Amination | Intramolecular cyclization of an N-haloamide precursor using a copper catalyst to form the pyrrolidine ring. nih.gov | High efficiency, direct C-N bond formation, potential for stereocontrol. |

| Multicomponent Reactions (MCRs) | A one-pot reaction combining three or more starting materials, such as an aldehyde, an amine, and a dipolarophile, to rapidly build the substituted pyrrolidine core. tandfonline.com | Step and atom economy, rapid generation of molecular diversity, operational simplicity. |

| Palladium-Catalyzed Hydroarylation | Reaction of an N-alkyl-2-pyrroline with a substituted aryl halide in the presence of a palladium catalyst and a hydride source. researchgate.net | Direct C-C bond formation on the pyrrolidine ring, use of readily available precursors. |

| Aromatic Ring Functionalization | Selective cross-coupling reactions (e.g., Suzuki, Sonogashira) at the C-Br position of the synthesized molecule to introduce new aryl or alkynyl groups. mdpi.com | Creates diverse analogues from a common intermediate, allows fine-tuning of electronic properties. |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, saving significant time and resources.

Key Research Avenues:

Quantum Mechanics (QM): Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. DFT is also invaluable for elucidating the mechanisms of its synthesis, mapping reaction pathways, and identifying transition states, as demonstrated in copper-catalyzed pyrrolidine formation. nih.govmdpi.com

Molecular Dynamics (MD) and Docking: To explore potential interactions with biological macromolecules, molecular docking and MD simulations are essential. Docking can predict the preferred binding orientation of the compound within a target's active site, identifying key interactions. mdpi.com Subsequent MD simulations can then be used to assess the stability of this binding pose over time and analyze the dynamic nature of the protein-ligand complex, including the role of non-covalent interactions like π-π stacking and hydrogen bonds. acs.org

Predictive Modeling of Analytical Properties: Computational methods can predict key analytical parameters. For instance, theoretical calculations can estimate the collisional cross-section (CCS) of the molecule's ions. uni.lu This data is crucial for advanced analytical techniques like ion mobility-mass spectrometry and can aid in the identification of the compound in complex mixtures.

Table 2: Computational Methods and Their Applications

| Computational Method | Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms; calculate electronic properties. nih.gov | Transition state energies, reaction coordinates, molecular orbital maps, charge distribution. |

| Molecular Docking | Predict binding modes within biological targets (e.g., enzymes, receptors). mdpi.com | Preferred binding poses, scoring functions to rank potential binders, key interacting residues. |

| Molecular Dynamics (MD) Simulations | Analyze the stability and dynamics of ligand-protein complexes. acs.org | Conformational changes, stability of interactions, role of solvent, free energy of binding. |

| Collision Cross-Section (CCS) Prediction | Predict the size and shape of the molecule's ion for analytical purposes. uni.lu | Theoretical CCS values (Ų) to support identification by ion mobility-mass spectrometry. |

Exploration of Diverse Molecular Targets and Interaction Landscapes (Purely Academic, Mechanistic Focus)

A purely academic investigation into the potential molecular targets for this compound can illuminate fundamental principles of molecular recognition. The focus here is on the mechanistic details of non-covalent interactions.

Key Research Avenues:

Hypothetical Target Classes: Based on the structures of known bioactive molecules, several target classes could be investigated. The pyrrolidine motif is present in ligands for neurotransmitter receptors, suggesting that serotonin (B10506) and dopamine (B1211576) receptors could be explored as potential interaction partners. researchgate.net The presence of the amide-like structure within the pyrrolidine ring also suggests that enzymes such as bacterial DNA gyrase could be of academic interest. mdpi.com

Mechanistic Analysis of Non-Covalent Interactions (NCIs): The compound's structure is rich with features that can participate in a variety of NCIs. Future research should aim to dissect these potential interactions:

Halogen Bonding: The bromine and chlorine atoms on the phenyl ring can act as halogen bond donors, interacting with Lewis basic sites (e.g., backbone carbonyls, carboxylate side chains) on a macromolecular target.

π-Interactions: The electron-deficient aromatic ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. acs.org Furthermore, potential π-chloride interactions are a possibility. acs.org

Hydrogen Bonding: The secondary amine within the pyrrolidine ring is a classic hydrogen bond donor and acceptor, capable of forming crucial interactions that anchor the molecule within a binding site. mdpi.com

Table 3: Potential Molecular Targets and Key Interaction Types for Mechanistic Study

| Potential Target Class | Rationale based on Structural Analogy | Key Interactions to Investigate (Mechanistic Focus) |

|---|---|---|

| Neurotransmitter Receptors | 3-Aryl pyrrolidines are known to be potent ligands for serotonin and dopamine receptors. researchgate.net | Cation-π interactions (with protonated pyrrolidine N), hydrogen bonding, hydrophobic interactions. |

| Bacterial Enzymes (e.g., DNA Gyrase) | Structurally related carboxamides show activity against bacterial enzymes. mdpi.com | Hydrogen bonds with key amino acid residues (e.g., Arg, Gly), π-alkyl interactions. mdpi.com |

| Kinases | Pyrrolopyridine scaffolds, which share the pyrrole-like core, can inhibit kinases. mdpi.com | "Hinge-binding" hydrogen bonds, halogen bonds with the gatekeeper residue, hydrophobic pocket interactions. |

| Thiourea-based Anion-Binding Catalysts | The halogenated phenyl ring is similar to those used in organocatalysis to induce π-stacking. acs.org | π-π stacking, π-anion interactions, hydrogen bonding to the pyrrolidine nitrogen. |

Development of Advanced Analytical Platforms for Complex Chemical Systems

Characterizing this compound and its potential derivatives or metabolites in complex matrices requires sophisticated analytical platforms.

Key Research Avenues:

Chiral Separations: As the compound is chiral, developing methods for enantioselective analysis is critical. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases will be essential for separating and quantifying the individual enantiomers. nih.gov

High-Resolution Mass Spectrometry (HRMS): The use of techniques like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry will enable the determination of the compound's exact mass, allowing for unambiguous confirmation of its elemental composition. HRMS coupled with liquid chromatography (LC-MS/MS) would be the platform of choice for its detection and structural elucidation in complex mixtures.

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge in the gas phase, providing a collisional cross-section (CCS) value. uni.lu IM-MS can be used to separate the target compound from isomers that have the same mass, providing an additional layer of identification and structural characterization.

Advanced NMR Techniques: While standard for structural confirmation, advanced NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to study the compound's conformation in solution. Furthermore, NMR titration experiments can be employed to study its non-covalent interactions with potential binding partners in real-time, providing valuable data on binding affinity and stoichiometry. acs.org

Table 4: Advanced Analytical Platforms for Future Studies

| Analytical Platform | Specific Application | Type of Information Obtained |

|---|---|---|

| Chiral Chromatography (HPLC/SFC) | Separation of enantiomers. nih.gov | Enantiomeric ratio (er), enantiomeric excess (ee), purity of individual enantiomers. |

| LC-HRMS/MS | Detection and identification in complex matrices; structural elucidation. | Accurate mass, elemental formula, fragmentation patterns for structural confirmation. |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separation from isomers; gas-phase structural analysis. uni.lu | Experimental Collisional Cross-Section (CCS) values for enhanced structural verification. |

| Advanced NMR Spectroscopy | Study of solution-phase conformation and intermolecular interactions. acs.org | 3D structure, binding site mapping, determination of association constants (Ka). |

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-Bromo-3-chlorophenyl)pyrrolidine, and how do reaction conditions influence yield?

Answer: A common approach involves coupling halogenated aryl halides with pyrrolidine derivatives. For example, nucleophilic aromatic substitution under anhydrous conditions using a palladium catalyst (e.g., Pd(PPh₃)₄) in THF or DMF at 80–100°C can achieve yields of 60–75% . Critical parameters include:

- Temperature control : Excess heat may lead to dehalogenation or pyrrolidine ring degradation.

- Base selection : K₂CO₃ or NaH is often used to deprotonate intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is essential for isolating the product from byproducts like unreacted aryl halides .

Q. How can crystallographic methods confirm the molecular structure of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystal growth : Slow evaporation of a saturated solution in dichloromethane/hexane.

- Data collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for structure solution, with R-factor convergence below 0.05 for high accuracy. Disordered bromine/chlorine positions may require constraints to avoid overfitting .

Q. What safety protocols are advised given conflicting hazard classifications for halogenated pyrrolidine derivatives?

Answer: Conflicting classifications (e.g., "no known hazard" vs. H303/H313/H333 warnings ) necessitate conservative handling:

- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and fume hoods for synthesis.

- Waste disposal : Segregate halogenated waste and use certified contractors for incineration.

- Emergency response : Immediate eye/skin rinsing with water for 15 minutes if exposed .

Advanced Research Questions

Q. How can computational chemistry predict electronic properties and guide experimental design?

Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrostatic potential maps : Identify reactive sites for halogen bonding.

- HOMO-LUMO gaps : Predict redox behavior (e.g., suitability for catalysis).

- Validation : Compare computed NMR shifts (e.g., H, C) with experimental data to refine synthetic routes .

Q. What strategies resolve crystallographic refinement discrepancies in halogenated compounds?

Answer: Common issues in SHELXL refinement include:

Q. How can regioselectivity challenges in halogenated pyrrolidine synthesis be addressed?

Answer: Regioselectivity in bromination/chlorination is influenced by:

- Directing groups : Electron-donating substituents (e.g., -OCH₃) para to the reaction site enhance selectivity.

- Catalytic systems : CuBr₂/LiBr in acetonitrile at 60°C favors mono-halogenation.

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (80°C) favor thermodynamic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.